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Compound of Interest

Compound Name: 4-Methylglutamic acid

Cat. No.: B228694 Get Quote

IUPAC Name: 2-amino-4-methylpentanedioic acid

For Researchers, Scientists, and Drug Development
Professionals
This technical guide provides a comprehensive overview of 4-methylglutamic acid, a key

molecule in neuroscience research. The guide details its chemical properties, synthesis, and

biological activities, with a focus on its interactions with kainate receptors and excitatory amino

acid transporters. Experimental protocols and quantitative data are presented to support further

research and development.

Core Chemical and Physical Properties
4-Methylglutamic acid is a derivative of the excitatory neurotransmitter L-glutamic acid. The

introduction of a methyl group at the 4-position confers selectivity for specific glutamate

receptor subtypes. The stereochemistry at both the 2 and 4 positions is critical for its biological

activity, with the (2S,4R) isomer, also known as SYM 2081, being the most potent and widely

studied.
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Property Value Reference

IUPAC Name
2-amino-4-methylpentanedioic

acid
[1]

Molecular Formula C₆H₁₁NO₄ [1]

Molecular Weight 161.16 g/mol [1]

CAS Number (for (2S,4R)

isomer)
31137-74-3

Biological Activity and Quantitative Data
(2S,4R)-4-Methylglutamic acid is a potent and selective agonist for kainate receptors and an

inhibitor of the excitatory amino acid transporter 2 (EAAT2).[2]

Kainate Receptor Activity
(2S,4R)-4-methylglutamic acid exhibits high affinity for kainate receptors, particularly the

GluK1 (formerly GluR5) and GluK2 (formerly GluR6) subunits. Its potency is comparable to that

of kainic acid itself.
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Parameter Receptor/System Value

IC₅₀ (Inhibition of [³H]kainic

acid binding)

Wild-type rat forebrain kainate

receptors
~32 nM

IC₅₀ (Inhibition of [³H]kainic

acid binding)

Recombinant GluR6 kainate

receptors
~19 nM

EC₅₀ (Activation of inward

currents)

Recombinant GluR6 kainate

receptors
~1.0 µM

IC₅₀ (Steady-state

desensitization)

Recombinant GluR6 kainate

receptors
7.6 nM

IC₅₀ (Steady-state

desensitization)

Native kainate receptors in

dorsal root ganglion neurons
11 nM

Selectivity
~800-fold less potent at AMPA

receptors

Selectivity
~200-fold less potent at NMDA

receptors

EAAT2 Inhibition
(2S,4R)-4-methylglutamic acid has been shown to inhibit glutamate uptake by the excitatory

amino acid transporter 2 (EAAT2), which is primarily located on glial cells and is responsible for

the majority of glutamate clearance from the synaptic cleft.[2]

Experimental Protocols
Synthesis of 4-Methylglutamic Acid
While a detailed, publicly available, step-by-step protocol for the synthesis of 4-
methylglutamic acid is not readily found in the searched literature, the general approach often

involves stereoselective methods starting from chiral precursors. One patented method for a

related compound, L-γ-methylene glutamic acid, involves the derivatization of pyroglutamic

acid.[3] This process includes:
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Protection: Protection of the nitrogen and carboxylic acid functional groups of a pyroglutamic

acid derivative.

Derivatization: Addition of the desired methyl group at the 4-position through a series of

stereocontrolled reactions.

Decyclization and Deprotection: Opening of the pyroglutamate ring to form the linear

glutamic acid backbone, followed by the removal of protecting groups to yield the final

product.

Kainate Receptor Binding Assay
This protocol is used to determine the binding affinity of 4-methylglutamic acid to kainate

receptors.

Membrane Preparation: Isolate cell membranes from a tissue source rich in kainate

receptors (e.g., rat forebrain) or from cells engineered to express specific kainate receptor

subunits (e.g., HEK293 cells expressing GluK2).

Incubation: Incubate the prepared membranes with a radiolabeled ligand, such as [³H]-

(2S,4R)-4-methylglutamic acid or [³H]kainic acid, in the presence of varying concentrations

of unlabeled 4-methylglutamic acid.[4]

Separation: Separate the bound from the unbound radioligand via rapid filtration through

glass fiber filters.

Quantification: Measure the radioactivity retained on the filters using liquid scintillation

counting.

Data Analysis: Determine the concentration of 4-methylglutamic acid that inhibits 50% of

the specific binding of the radioligand (IC₅₀ value) by non-linear regression analysis.

Whole-Cell Electrophysiology for Kainate Receptor
Activity
This technique measures the functional effects of 4-methylglutamic acid on kainate receptors.
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Cell Culture: Use primary neuronal cultures or cell lines (e.g., HEK293) expressing specific

kainate receptor subunits.

Patch-Clamp Recording: Establish a whole-cell patch-clamp configuration on a single cell.

Drug Application: Apply known concentrations of (2S,4R)-4-methylglutamic acid to the cell

using a rapid perfusion system.

Data Acquisition: Record the resulting ion currents flowing through the kainate receptors.

This allows for the determination of the concentration that produces a half-maximal response

(EC₅₀).[5]

Desensitization Protocol: To measure steady-state desensitization, pre-apply a low

concentration of 4-methylglutamic acid before applying a higher, activating concentration of

a kainate receptor agonist. The reduction in the response to the activating concentration

indicates the degree of desensitization.[5]

EAAT2 Glutamate Uptake Assay
This assay quantifies the inhibitory effect of 4-methylglutamic acid on EAAT2-mediated

glutamate transport.

Cell Preparation: Use primary astrocyte cultures or cell lines expressing EAAT2.

Incubation: Pre-incubate the cells with varying concentrations of 4-methylglutamic acid.

Uptake Initiation: Initiate glutamate uptake by adding a known concentration of radiolabeled

glutamate (e.g., [³H]L-glutamate).[2][6]

Uptake Termination: After a short incubation period, terminate the uptake by rapidly washing

the cells with ice-cold buffer to remove extracellular radiolabeled glutamate.

Quantification: Lyse the cells and measure the intracellular radioactivity using liquid

scintillation counting.

Data Analysis: Determine the concentration of 4-methylglutamic acid that inhibits 50% of

the glutamate uptake (IC₅₀ value).
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Signaling Pathways and Workflows
Kainate Receptor Signaling Pathway
(2S,4R)-4-methylglutamic acid, as a kainate receptor agonist, can trigger both ionotropic and

metabotropic signaling cascades. The ionotropic action leads to direct cation influx and

neuronal depolarization, while the metabotropic actions can modulate neurotransmitter release.
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Caption: Kainate receptor signaling activated by 4-methylglutamic acid.

EAAT2 Inhibition Workflow
By inhibiting EAAT2, 4-methylglutamic acid can lead to an increase in the extracellular

concentration of glutamate, which can have significant downstream effects on neuronal

signaling and excitotoxicity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://pubmed.ncbi.nlm.nih.gov/8996224/
https://pubmed.ncbi.nlm.nih.gov/8996224/
https://pubmed.ncbi.nlm.nih.gov/12558972/
https://pubmed.ncbi.nlm.nih.gov/12558972/
https://patents.google.com/patent/EP1554235B1/en
https://patents.google.com/patent/EP1554235B1/en
https://pubmed.ncbi.nlm.nih.gov/9517418/
https://pubmed.ncbi.nlm.nih.gov/9517418/
https://pubmed.ncbi.nlm.nih.gov/9225313/
https://pubmed.ncbi.nlm.nih.gov/9225313/
https://www.researchgate.net/figure/Time-course-of-EAAT1-and-EAAT2-mRNA-expression-and-glutamate-uptake-during-in-vitro_fig4_12517424
https://www.benchchem.com/product/b228694#4-methylglutamic-acid-iupac-name
https://www.benchchem.com/product/b228694#4-methylglutamic-acid-iupac-name
https://www.benchchem.com/product/b228694#4-methylglutamic-acid-iupac-name
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b228694?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b228694?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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